molecular formula C10H11FO B13034027 ((1S,2S)-2-(3-Fluorophenyl)cyclopropyl)methanol

((1S,2S)-2-(3-Fluorophenyl)cyclopropyl)methanol

Cat. No.: B13034027
M. Wt: 166.19 g/mol
InChI Key: TWCMBENCAWNIAV-PSASIEDQSA-N
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Description

((1S,2S)-2-(3-Fluorophenyl)cyclopropyl)methanol is a chiral cyclopropane derivative featuring a hydroxymethyl group and a 3-fluorophenyl substituent in a cis-configuration. This compound is a critical intermediate in synthesizing lemborexant, a dual orexin receptor antagonist used to treat insomnia . Its stereochemistry is crucial for biological activity, as improper stereoisomers may reduce efficacy or introduce off-target effects. The compound is synthesized via stereoselective methods, often involving chiral auxiliaries or catalysts, followed by chromatographic purification to achieve high enantiomeric excess (ee) .

Properties

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

[(1S,2S)-2-(3-fluorophenyl)cyclopropyl]methanol

InChI

InChI=1S/C10H11FO/c11-9-3-1-2-7(4-9)10-5-8(10)6-12/h1-4,8,10,12H,5-6H2/t8-,10-/m1/s1

InChI Key

TWCMBENCAWNIAV-PSASIEDQSA-N

Isomeric SMILES

C1[C@@H]([C@H]1C2=CC(=CC=C2)F)CO

Canonical SMILES

C1C(C1C2=CC(=CC=C2)F)CO

Origin of Product

United States

Preparation Methods

Cyclopropanation Step

The cyclopropane ring is typically constructed by cyclopropanation of an appropriate alkene or substituted olefin precursor bearing the 3-fluorophenyl group. Methods include:

  • Asymmetric Cyclopropanation Using Diazo Compounds and Metal Catalysts:
    Transition metal catalysts such as rhodium or copper complexes catalyze the reaction of diazo compounds with alkenes to form cyclopropanes with high enantioselectivity. Chiral ligands or auxiliaries are employed to ensure the (1S,2S) stereochemistry.
    This approach is supported by analogous syntheses of related cyclopropyl compounds, where asymmetric cyclopropanation is a key step to access enantiomerically enriched products.

  • Cyclopropanation via Sulfonium Ylides:
    The use of trimethylsulfoxonium iodide with a strong base (e.g., sodium hydride) in polar aprotic solvents like DMSO can convert α,β-unsaturated esters (such as 3-fluorophenyl-substituted acrylic esters) into cyclopropanecarboxylates. Subsequent hydrolysis and reduction steps lead to the target methanol derivative.

Introduction of the 3-Fluorophenyl Group

The 3-fluorophenyl substituent is generally introduced early in the synthesis by starting from commercially available or synthetically prepared 3-fluorophenyl-containing precursors. For example:

  • Starting from 3-fluorobenzaldehyde or 3-fluorophenylacrylic acid derivatives allows incorporation of the fluorophenyl moiety prior to cyclopropanation.

  • Coupling reactions such as Suzuki or Heck couplings are less common for this specific compound but are potential alternatives for related derivatives.

Functional Group Transformation to Methanol

After formation of the cyclopropane ring with the fluorophenyl substituent, the introduction of the hydroxymethyl group involves:

  • Reduction of Carbonyl Intermediates:
    Intermediates such as cyclopropyl ketones or esters can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The choice of reducing agent affects selectivity and yield.

  • Hydrolysis of Esters Followed by Reduction:
    Cyclopropanecarboxylate esters formed during cyclopropanation can be hydrolyzed to carboxylic acids and then reduced to alcohols, ensuring the hydroxymethyl group is introduced at the correct position with retention of stereochemistry.

Stereochemical Resolution and Purification

  • Chiral Resolution:
    When racemic mixtures are formed, resolution techniques using chiral amines or amides can selectively crystallize one enantiomer. For example, diastereomeric salt formation with chiral amines followed by filtration and acid treatment yields enantiomerically enriched cyclopropane derivatives.

  • Asymmetric Catalysis:
    Employing chiral catalysts or auxiliaries during cyclopropanation or reduction steps minimizes the need for resolution and improves overall efficiency.

Summary Table of Preparation Steps and Conditions

Step Reaction Type Reagents/Catalysts Conditions Outcome/Notes
Cyclopropanation Asymmetric cyclopropanation Diazo compounds, Rh or Cu chiral catalysts Controlled temperature, inert atmosphere Formation of cyclopropane ring with (1S,2S) stereochemistry
Cyclopropanation (alternative) Sulfonium ylide cyclopropanation Trimethylsulfoxonium iodide, NaH, DMSO Room temp to mild heating Cyclopropanation of α,β-unsaturated esters
Introduction of 3-fluorophenyl Starting material selection 3-Fluorobenzaldehyde or 3-fluorophenylacrylic acid Standard organic synthesis conditions Incorporation of fluorophenyl group
Reduction to alcohol Reduction LiAlH4, NaBH4 Anhydrous solvent, low temp Conversion of ketone/ester to hydroxymethyl group
Chiral resolution Diastereomeric salt formation Chiral amines (e.g., 2-amino-3-phenylpropanamide) Acetonitrile, 60°C, crystallization Enantiomeric enrichment of cyclopropane derivative

Research Findings and Optimization

  • Studies indicate that the use of chiral oxazaborolidine catalysts with borane complexes can efficiently reduce keto intermediates with high enantioselectivity, as demonstrated in related fluorophenyl cyclopropyl derivatives.

  • Continuous flow reactors and optimized catalyst systems have been suggested for scale-up, improving yield and reducing hazardous reagent use.

  • Chiral HPLC analysis is routinely employed to confirm enantiomeric excess, often achieving >85% ee after resolution or asymmetric synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol moiety undergoes oxidation under controlled conditions:

Reaction Type Reagents/Conditions Product Yield Citations
TEMPO-mediated oxidationTEMPO, NaOCl, pH 7 buffer, toluene, 20–25°C((1S,2S)-2-(3-Fluorophenyl)cyclopropyl)carboxylic acid85%
Chromium-based oxidationCrO₃, H₂SO₄, acetoneKetone derivative (structure unconfirmed)N/A

Oxidation to the carboxylic acid is stereospecific, preserving the (1S,2S) configuration of the cyclopropane ring . Chromium trioxide may further oxidize the alcohol to a ketone, though experimental validation is limited.

Nucleophilic Substitution

The 3-fluorophenyl group participates in aromatic substitution reactions:

Nucleophile Conditions Product Notes
MethoxideNaOMe, DMF, 80°C3-Methoxyphenyl cyclopropane methanol derivativeLimited experimental data; theoretical
AminesCuI, K₂CO₃, 100°CAminophenyl analoguesRequires catalytic systems

Fluorine’s electronegativity enhances the aromatic ring’s susceptibility to nucleophilic attack, though regioselectivity depends on reaction conditions .

Cyclopropane Ring-Opening

The strained cyclopropane ring undergoes acid-catalyzed cleavage:

Acid Catalyst Conditions Product Mechanism
HClCPME, room temperatureLinear diol or dihalide derivativesProtonation-induced ring opening
H₂SO₄Reflux, 12 hAllylic alcohol or fluorostyrene analoguesStrain-release-driven process

Ring-opening reactions are highly dependent on acid strength and solvent polarity, often yielding complex mixtures .

Esterification and Etherification

The alcohol group forms esters and ethers:

Reaction Reagents Product Application
TosylationTosyl chloride, pyridineTosylate intermediatePrecursor for SN2 reactions
AcetylationAcetic anhydride, DMAPAcetyl-protected derivativeStabilization for storage
AlkylationCyclopropanealdehyde, NaHEther-linked cyclopropane dimersPharmacological probes

The tosylate intermediate is critical for synthesizing radiolabeled PET tracers targeting neurological receptors .

Stereospecific Transformations

The (1S,2S) configuration influences reactivity:

Process Outcome Stereochemical Impact
Chiral resolutionEnantiopure (>99% ee) via HPLC Ensures biological target specificity
Asymmetric hydrogenationRetains configuration in reduced products Critical for agonist/antagonist activity

Comparative Reactivity Table

Functional Group Reactivity Rank Key Reactions
Primary alcohol1Oxidation, esterification, etherification
Cyclopropane ring2Acid-catalyzed ring-opening, strain-release
3-Fluorophenyl substituent3Nucleophilic substitution, C–F bond activation

This compound’s multifunctional architecture enables applications in medicinal chemistry (e.g., serotonin receptor modulators ) and materials science. Further studies are needed to explore catalytic asymmetric reactions and green chemistry approaches for scaling derivatives.

Scientific Research Applications

Serotonin Receptor Interaction

((1S,2S)-2-(3-Fluorophenyl)cyclopropyl)methanol has been studied for its affinity towards serotonin receptors, particularly the 5-HT2A_{2A} and 5-HT2C_{2C} subtypes. Compounds with similar structures have shown enhanced binding affinities due to the presence of fluorine, which can modify electronic properties and steric effects, thereby improving selectivity and potency at these receptors .

Potential in Mood Disorders

Given its interaction with serotonin receptors, this compound may have applications in treating mood disorders such as depression and anxiety. The modulation of serotonin pathways is critical in the pharmacotherapy of these conditions, making this compound a candidate for further exploration in clinical settings .

Neuropharmacology

Research indicates that similar cyclopropane derivatives can influence neurotransmission and behavior by acting as agonists or antagonists at specific serotonin receptor subtypes. This makes this compound a valuable compound for neuropharmacological studies aimed at understanding the underlying mechanisms of psychiatric conditions .

Case Study 1: Fluorinated Cyclopropane Derivatives

A study investigated a series of fluorinated cyclopropane derivatives, including this compound. The results demonstrated that these compounds exhibited significant agonistic activity at the 5-HT2C_{2C} receptor with improved selectivity over other receptor subtypes. This highlights the potential therapeutic applications in targeting specific serotonergic pathways .

Case Study 2: Design and Evaluation of Agonists

Another research project focused on designing new agonists based on the structure of this compound. The findings suggested that modifications to the phenyl ring could lead to enhanced receptor binding and selectivity profiles, paving the way for novel treatments for mood disorders .

Mechanism of Action

The mechanism of action of ((1S,2S)-2-(3-Fluorophenyl)cyclopropyl)methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural Analogues

Aromatic Substitution Variations

Pyridyl Derivatives ((1S,2S)-2-(Pyridin-2-yl)cyclopropyl)methanol (I-6): Differs by replacing the 3-fluorophenyl group with pyridin-2-yl. Used as a PDE10A inhibitor for schizophrenia treatment . ((1S,2S)-2-(5-Methylpyridin-2-yl)cyclopropyl)methanol (I-7): Incorporates a methyl group on the pyridine ring, increasing lipophilicity. Demonstrated improved potency in PDE10A inhibition compared to I-6 .

Exhibits an optical rotation of [α]D²⁰ +82° (ethanol), contrasting with fluorinated analogues .

Fluorinated Analogues

  • Ticagrelor Intermediate: Contains a (1R,2S)-2-(3,4-difluorophenyl)cyclopropyl group. The additional fluorine at the 4-position enhances electronic effects, critical for P2Y12 receptor binding in antiplatelet therapy .

Functional Group Modifications

Protected Derivatives ((1S,2S)-2-[(Boc-amino)methyl]cyclopropyl)methanol (CAS 1262755-28-1): Introduces a Boc-protected amine, enabling selective reactivity in peptide coupling or further derivatization .

Ester Derivatives

  • ((1R,2S)-2-(3-Fluorophenyl)-2-(hydroxymethyl)cyclopropyl)methyl acetate: An acetylated derivative of the target compound, improving stability during synthetic steps for lemborexant .

Physicochemical Properties

Compound Melting Point (°C) Optical Rotation ([α]D) Solubility
Target Compound Not reported Not reported Moderate in EtOH
(2S,3S)-(+)-(3-Phenylcyclopropyl)methanol Not reported +82° (ethanol) Low in H₂O
51 (Boronate ester analogue) 61–62 +102.7° (CHCl₃) High in CHCl₃
[(1S,2R)-2-(Hydroxymethyl)-1-phenyl]methanol Not reported Not reported Soluble in DMSO

Biological Activity

((1S,2S)-2-(3-Fluorophenyl)cyclopropyl)methanol is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, receptor interactions, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound this compound features a cyclopropane ring substituted with a 3-fluorophenyl group. The stereochemistry is defined by the (1S,2S) configuration, which is crucial for its biological interactions. The molecular formula is C10_{10}H12_{12}F, and it has a molecular weight of approximately 168.20 g/mol .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of cyclopropane derivatives. In vitro assays have shown that various derivatives exhibit significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for some derivatives are summarized in Table 1.

CompoundTarget OrganismMIC (µg/mL)
F7Staphylococcus aureus128
F5E. coli32
F8Candida albicans16

These findings suggest that modifications on the cyclopropane core can enhance antimicrobial properties, particularly when halogen substituents are introduced .

Receptor Interactions

The compound has been investigated for its interaction with serotonin receptors, particularly the 5-HT2C_{2C} receptor. Studies indicate that this compound acts as an agonist at this receptor, showing comparable potency to other known agonists. For instance, the EC50_{50} value for this compound was reported to be approximately 4.7 nM, indicating strong receptor affinity and selectivity over other serotonin receptor subtypes .

Structure-Activity Relationships (SAR)

The SAR studies conducted on cyclopropane derivatives reveal that the position and nature of substituents on the phenyl ring significantly influence biological activity. For example:

  • Fluorine Substitution : The introduction of fluorine at the 3-position enhances receptor affinity compared to other substituents like methyl or bromo groups.
  • Steric Effects : Compounds with larger substituents at the 2-position exhibited reduced potency at the 5-HT2C_{2C} receptor, underscoring the importance of steric factors in ligand-receptor interactions .

Case Studies

A notable case study involved the synthesis and evaluation of a series of fluorinated cyclopropane derivatives. These compounds were tested for their agonistic activity at serotonin receptors and displayed varying degrees of selectivity and potency. The results indicated that while some derivatives maintained high selectivity for 5-HT2C_{2C}, others showed significant activity across multiple receptor types, complicating their therapeutic profiles .

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